Sepimostat
CAS No.: 103926-64-3
Cat. No.: VC20849545
Molecular Formula: C21H19N5O2
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103926-64-3 |
---|---|
Molecular Formula | C21H19N5O2 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | (6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate |
Standard InChI | InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) |
Standard InChI Key | QMRJOIUGPCVZPH-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Canonical SMILES | C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Introduction
Chemical Properties and Structure
Sepimostat is characterized by specific chemical properties that define its behavior in biological systems and its interactions with target proteins.
Basic Chemical Information
Sepimostat possesses the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H19N5O2 |
Molecular Weight | 373.4079 g/mol |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | None |
The compound is structurally represented by the SMILES notation: NC(=N)C1=CC2=C(C=C1)C=C(OC(=O)C3=CC=C(NC4=NCCN4)C=C3)C=C2, with the InChIKey identifier QMRJOIUGPCVZPH-UHFFFAOYSA-N . This chemical structure confers specific binding properties that enable sepimostat to interact with various biological targets, particularly serine proteases.
Mechanism of Action
Sepimostat exhibits dual mechanisms of action that contribute to its pharmacological effects, functioning both as a serine protease inhibitor and as a modulator of specific ion channels.
Serine Protease Inhibition
Sepimostat was initially developed as a broad-spectrum serine protease inhibitor. Research has shown that it can inhibit multiple serine proteases, including:
This inhibitory activity on serine proteases provides the basis for sepimostat's potential therapeutic effects in conditions characterized by excessive protease activity, such as inflammation and tissue damage.
NMDA Receptor Modulation
Beyond its protease inhibition properties, sepimostat has demonstrated significant effects on N-methyl-D-aspartate (NMDA) receptors. Specifically, sepimostat acts as an antagonist at the NR2B subunit of the NMDA receptor, binding at the ifenprodil binding site. This antagonism is voltage-dependent, suggesting that sepimostat's binding alters the conformation and function of the ion channel.
The NMDA receptor modulation may explain sepimostat's observed neuroprotective effects, as excessive NMDA receptor activation is associated with excitotoxicity and neuronal cell death in various neurological conditions.
Pharmacological Effects
The diverse mechanisms of action of sepimostat translate into several potentially beneficial pharmacological effects that have been observed in preclinical and limited clinical studies.
Neuroprotective Properties
One of the most significant pharmacological effects of sepimostat is its neuroprotective activity. Studies have demonstrated that sepimostat can protect nerve cells from damage or death, particularly in conditions involving excitotoxicity. By antagonizing the NR2B subunit of the NMDA receptor, sepimostat helps to regulate receptor activity and prevent excessive stimulation that could lead to neuronal damage.
In animal models, sepimostat has shown promise in protecting retinal neurons from excitotoxic damage, suggesting potential applications in conditions affecting the central nervous system and the visual system.
Anti-inflammatory Effects
As a serine protease inhibitor, sepimostat may exert anti-inflammatory effects by interfering with protease-mediated inflammatory cascades. This property has been explored in the context of pancreatic inflammation, where animal experiments suggested potential efficacy in alcohol-induced pancreatitis .
Clinical Development and Applications
Sepimostat has undergone limited clinical development for several indications, though many of these developmental programs appear to have been discontinued.
Pancreatic Disorders
Research Findings
The scientific literature on sepimostat includes several notable studies that have investigated its properties and potential applications.
Toxicity Studies
Research on sepimostat has included reproductive and developmental toxicity studies in animal models. These studies, published primarily in the early 1990s, examined:
-
Perinatal and postnatal effects in rats with oral administration of sepimostat
-
Postnatal effects in rat F1 offspring from dams treated orally with sepimostat during fetal organogenesis
These toxicity studies provide important safety data that would be necessary for any future clinical development of sepimostat.
Thrombosis Research
A study published in February 2001 investigated the "Effect of sepimostat mesilate on experimental venous thrombosis in rats," suggesting potential applications in thrombotic disorders . This research aligns with sepimostat's known inhibitory effects on thrombin and other proteases involved in the coagulation cascade.
Comparison with Related Compounds
Sepimostat belongs to a broader class of serine protease inhibitors that includes compounds such as camostat mesilate and nafamostat mesilate. While these compounds share similar mechanisms, there are important differences in their pharmacokinetic properties and clinical applications.
Sepimostat vs. Camostat Mesilate
Both sepimostat and camostat mesilate function as serine protease inhibitors, but they differ in their clinical development trajectories. Camostat mesilate has been more extensively studied and has recently gained attention as a potential treatment for COVID-19 due to its ability to inhibit TMPRSS2, a serine protease involved in SARS-CoV-2 cell entry .
Camostat mesilate acts as a prodrug with a short plasma half-life, being hydrolyzed to produce GBPA (4-(4-guanidino-benzoyloxy)phenylacetic acid), which potently inhibits TMPRSS2 . While sepimostat's metabolism has been less thoroughly characterized, the differences in their metabolic profiles likely contribute to their distinct pharmacological properties.
Sepimostat vs. Nafamostat Mesilate
Nafamostat mesilate, another related compound, is administered by intravenous infusion and has a plasma half-life of approximately 23 minutes. It is primarily metabolized to 6-amidino-2-naphthol and 4-guanidinobenzoic acid . Like camostat, nafamostat has been investigated as a potential treatment for COVID-19.
The structural and pharmacokinetic differences between these compounds influence their therapeutic applications and efficacy profiles in various disease states.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume